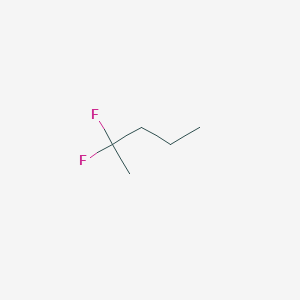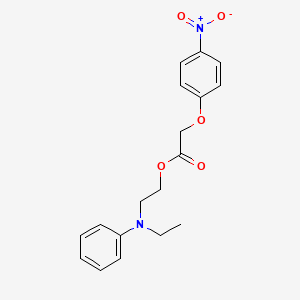![molecular formula C21H18Cl2N4O B14743725 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol CAS No. 6285-24-1](/img/structure/B14743725.png)
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product . For instance, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes in the presence of a suitable solvent and base can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ultrasound irradiation, can improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol involves its interaction with various molecular targets. The compound can inhibit the heme polymerase enzyme in Plasmodium falciparum, thereby preventing the detoxification of heme and leading to the death of the parasite . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is unique due to its dual quinoline moieties, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse products further adds to its uniqueness .
Properties
CAS No. |
6285-24-1 |
|---|---|
Molecular Formula |
C21H18Cl2N4O |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1,3-bis[(7-chloroquinolin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C21H18Cl2N4O/c22-13-1-3-16-18(5-7-24-20(16)9-13)26-11-15(28)12-27-19-6-8-25-21-10-14(23)2-4-17(19)21/h1-10,15,28H,11-12H2,(H,24,26)(H,25,27) |
InChI Key |
ALJKMVZFTOFZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCC(CNC3=C4C=CC(=CC4=NC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)

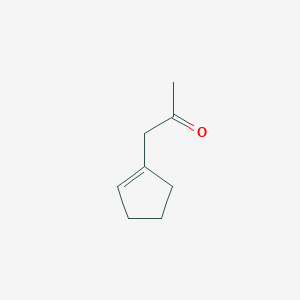
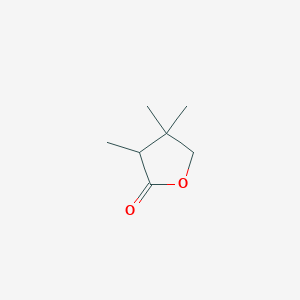
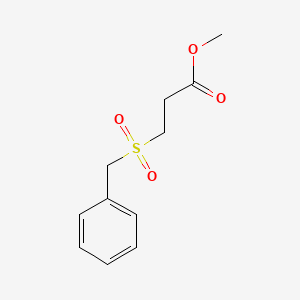

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
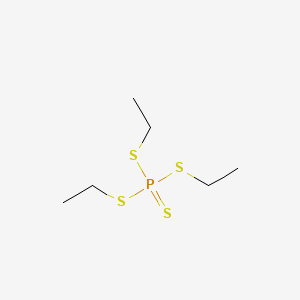
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
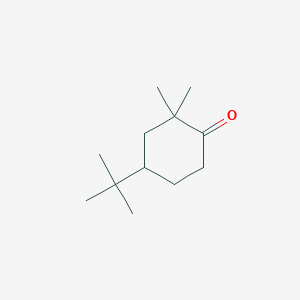
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
